molecular formula C22H26N4O5 B12475658 N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide

N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide

Cat. No.: B12475658
M. Wt: 426.5 g/mol
InChI Key: ZNFBGELEQIXDIA-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a nitrophenoxyethoxy group, and a phenylmethylideneamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with a suitable amine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with the mixture being heated and stirred to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylmethylideneamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products

Scientific Research Applications

1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(4-{4-[(octadecylcarbamoyl)amino]benzyl}phenyl)urea
  • 1-cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]urea

Uniqueness

Compared to similar compounds, 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

1-cyclohexyl-3-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C22H26N4O5/c27-22(24-18-4-2-1-3-5-18)25-23-16-17-6-10-20(11-7-17)30-14-15-31-21-12-8-19(9-13-21)26(28)29/h6-13,16,18H,1-5,14-15H2,(H2,24,25,27)

InChI Key

ZNFBGELEQIXDIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NN=CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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